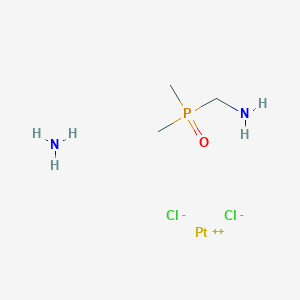
I-Admp-platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
I-Admp-platinum is a platinum-based coordination complex. This compound is known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of platinum in its structure allows it to interact with biological molecules, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum typically involves the reaction of platinum precursors with 1-(dimethylphosphinyl)methanamine. One common method includes the use of platinum(II) chloride as a starting material. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
I-Admp-platinum undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or organic molecules.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include water, ammonia, and organic ligands. These reactions are typically carried out in aqueous or organic solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with ammonia can yield ammine complexes, while oxidation reactions can produce higher oxidation state platinum complexes .
Aplicaciones Científicas De Investigación
I-Admp-platinum has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with DNA and proteins.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum involves its interaction with biological molecules. The platinum center can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately inducing cell death. The compound may also interact with proteins and other cellular components, contributing to its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: Another platinum-based anticancer agent known for its effectiveness but also its side effects.
Carboplatin: A derivative of cisplatin with reduced side effects but similar mechanisms of action.
Oxaliplatin: A third-generation platinum compound with a different spectrum of activity and reduced resistance.
Uniqueness
I-Admp-platinum is unique due to the presence of the dimethylphosphinyl group, which can influence its reactivity and interactions with biological molecules. This structural feature may provide advantages in terms of selectivity and reduced side effects compared to other platinum-based compounds .
Propiedades
Número CAS |
129241-79-8 |
|---|---|
Fórmula molecular |
C3H13Cl2N2OPPt |
Peso molecular |
390.1 g/mol |
Nombre IUPAC |
azane;dimethylphosphorylmethanamine;platinum(2+);dichloride |
InChI |
InChI=1S/C3H10NOP.2ClH.H3N.Pt/c1-6(2,5)3-4;;;;/h3-4H2,1-2H3;2*1H;1H3;/q;;;;+2/p-2 |
Clave InChI |
ICLRFFUEEPHKNV-UHFFFAOYSA-L |
SMILES |
CP(=O)(C)CN.N.[Cl-].[Cl-].[Pt+2] |
SMILES canónico |
CP(=O)(C)CN.N.[Cl-].[Cl-].[Pt+2] |
Sinónimos |
amminedichloro(1-(dimethylphosphinyl)methanamine-N)platinum I-ADMP-Platinum |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















